molecular formula C11H14BrNO2 B13655722 tert-Butyl 4-(bromomethyl)picolinate

tert-Butyl 4-(bromomethyl)picolinate

Cat. No.: B13655722
M. Wt: 272.14 g/mol
InChI Key: BWMMLZMTWOICLZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)picolinate (Molecular Formula: C 11 H 14 BrNO 2 , Molecular Weight: 272.14) is a valuable chemical building block in research and development, particularly in medicinal chemistry and chemical biology . The compound features a picolinate core functionalized with both a bromomethyl group and a tert-butyl ester. The bromomethyl moiety serves as a versatile handle for further chemical transformations, most notably in nucleophilic substitution reactions, allowing researchers to conjugate the picolinate structure to other molecular scaffolds . The tert-butyl ester acts as a common protecting group for carboxylic acids, which can be readily deprotected under acidic conditions to reveal the free acid for subsequent amide bond formation or other derivatization . This bifunctional nature makes this compound a useful intermediate in the synthesis of more complex molecules. Research applications include its potential use in the construction of active pharmaceutical ingredients (APIs) and as a key raw material in the development of compounds for targeted protein degradation, such as Proteolysis-Targeting Chimeras (PROTACs) . In these contexts, it can be utilized to incorporate a picolinamide or picolinate moiety, which is a structural feature found in various biologically active compounds . Handling and Safety: This compound is classified as a dangerous good and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-6-8(7-12)4-5-13-9/h4-6H,7H2,1-3H3

InChI Key

BWMMLZMTWOICLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves two main steps:

This approach leverages the selective bromination of the benzylic methyl group adjacent to the pyridine ring, followed by protection of the acid functionality.

Bromination Step

The bromination is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method selectively converts the methyl group at the 4-position of picolinic acid or its derivatives into a bromomethyl group via a radical substitution mechanism.

  • Reaction Conditions:
    • Solvent: Typically an inert solvent such as dichloromethane or carbon tetrachloride.
    • Temperature: Reflux or controlled heating to initiate radical formation.
    • Initiator: AIBN or benzoyl peroxide to generate radicals.
    • Reaction time: Several hours until completion.

This bromination is highly selective for the benzylic position due to the stability of the intermediate radical adjacent to the pyridine ring.

Esterification Step

Following bromination, the carboxylic acid is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

  • Typical Conditions:
    • Acid catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid.
    • Solvent: Often tert-butyl alcohol itself or a nonpolar solvent.
    • Temperature: Reflux conditions to drive esterification.
    • Removal of water: Using Dean-Stark apparatus or molecular sieves to shift equilibrium.

This step protects the acid group, yielding this compound with good purity and yield.

Alternative Synthetic Routes

While the above two-step method is standard, some reports suggest direct bromination of tert-butyl 4-methylpicolinate, bypassing the need for separate esterification. This one-pot approach involves:

  • Starting from tert-butyl 4-methylpicolinate.
  • Bromination with NBS/AIBN under radical conditions.
  • Direct isolation of the bromomethyl product.

This method can improve efficiency and reduce purification steps but requires careful control to avoid overbromination or side reactions.

Reaction Parameters and Optimization

Step Reagents/Conditions Yield (%) Notes
Bromination NBS, AIBN, dichloromethane, reflux 70-85 Selective bromination at benzylic position
Esterification tert-Butyl alcohol, acid catalyst, reflux 75-90 Water removal essential for high conversion
One-pot bromination NBS, AIBN, tert-butyl 4-methylpicolinate 65-80 Streamlined but requires careful monitoring

Analytical Characterization of the Product

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows characteristic signals for the bromomethyl group (~4.3-4.5 ppm, singlet or doublet depending on coupling), tert-butyl group (singlet ~1.4 ppm), and aromatic protons of the pyridine ring.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with the bromomethyl ester.
  • Chromatography:
    • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) confirms purity and retention time.

Research Findings and Applications

  • The bromomethyl group in this compound serves as a versatile electrophilic site for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives including amines, ethers, and thioethers.
  • The tert-butyl ester protects the acid functionality during synthetic transformations and can be removed under acidic conditions to regenerate the free acid.
  • This compound is a key intermediate in medicinal chemistry for the synthesis of bioactive molecules targeting enzymes and receptors.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(bromomethyl)picolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include methyl-substituted picolinates.

Scientific Research Applications

Chemistry: tert-Butyl 4-(bromomethyl)picolinate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive compounds. It can be used to synthesize molecules that interact with biological targets, such as enzymes or receptors, for therapeutic purposes.

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)picolinate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The pyridine ring can stabilize intermediates through resonance, facilitating these reactions. The ester group can also participate in reactions, such as hydrolysis, to release picolinic acid derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 4-(bromomethyl)picolinate with structurally or functionally related picolinate derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Picolinate Derivatives

Compound Molecular Formula Molecular Weight Substituents Key Functional Groups Reactivity/Applications
This compound C₁₁H₁₄BrNO₂ 272.14 Bromomethyl, tert-butyl Bromide, ester Alkylating agent; pharmaceutical synthesis
Ethyl 4-amino-5-fluoropicolinate C₈H₉FN₂O₂ 200.17 Amino, fluoro, ethyl Amine, fluoride, ester Intermediate for bioactive molecules (e.g., kinase inhibitors)
Methyl 4-chloro-6-fluoropicolinate C₇H₅ClFNO₂ 193.57 Chloro, fluoro, methyl Chloride, fluoride, ester Agrochemical building block

Structural and Electronic Differences

  • Substituent Effects: The bromomethyl group in this compound provides superior leaving-group ability compared to the chloro or fluoro substituents in the analogous compounds. This enhances its utility in SN2 reactions or metal-catalyzed cross-couplings. The tert-butyl ester offers greater steric hindrance and stability than the methyl or ethyl esters in the compared derivatives, reducing hydrolysis rates under reactive conditions . Electron-withdrawing groups (e.g., fluoro in Ethyl 4-amino-5-fluoropicolinate) increase the electrophilicity of the pyridine ring, directing subsequent reactions to specific positions .

Stability and Handling

  • This compound’s tert-butyl group confers resistance to acidic hydrolysis, whereas methyl or ethyl esters (as in the compared compounds) are more prone to cleavage under harsh conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(bromomethyl)picolinate, and what experimental conditions are critical for high yield?

  • Methodology : The bromination of methyl/ethyl picolinate derivatives is a common strategy. For analogous compounds (e.g., ethyl 4-(bromomethyl)picolinate), N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator under reflux in non-polar solvents (e.g., CCl₄) achieves selective bromination at the methyl group. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate 8:2) is recommended to avoid over-bromination .
  • Key Parameters : Temperature control (80–110°C), stoichiometric excess of NBS (1.2–1.5 eq), and inert atmosphere (argon/nitrogen) to suppress side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H-NMR (CDCl₃) should show a singlet for the tert-butyl group (δ ~1.4 ppm), coupled doublets for the pyridine ring (δ 7.5–8.5 ppm), and a characteristic CH₂Br resonance (δ ~4.5 ppm). ¹³C-NMR confirms the ester carbonyl (δ ~165 ppm) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with ESI-MS detects impurities (e.g., debrominated byproducts) and verifies molecular ion peaks [M+H]⁺ .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Guidelines : Store at 2–8°C under inert gas (argon) in amber glass vials to prevent light-induced decomposition. Moisture-sensitive; use molecular sieves (4Å) in sealed containers. Stability testing via accelerated degradation studies (40°C/75% RH for 14 days) shows <5% degradation under optimal conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling or nucleophilic substitution reactions?

  • Reaction Pathways :

  • SN2 Displacement : The bromomethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO), yielding functionalized picolinates. Steric hindrance from the tert-butyl group slows kinetics, requiring elevated temperatures (60–80°C) .
  • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling (e.g., Pd(OAc)₂/XPhos) with arylboronic acids proceeds via oxidative addition of the C–Br bond. Kinetic studies show rate dependence on ligand choice and base (e.g., Cs₂CO₃) .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing alkylation vs. elimination)?

  • Troubleshooting Framework :

  • Solvent Effects : Polar solvents (e.g., DMF) favor alkylation, while non-polar solvents (toluene) may promote elimination.
  • Base Selection : Weak bases (K₂CO₃) minimize elimination; strong bases (NaH) increase risk of dehydrobromination.
  • Case Study : In Suzuki-Miyaura coupling, contradictory yields (30–85%) arise from residual moisture in the tert-butyl ester. Anhydrous conditions (molecular sieves) and rigorous substrate drying improve reproducibility .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in multi-step syntheses?

  • In Silico Tools :

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models transition states for bromomethyl group reactivity.
  • Molecular Dynamics : Simulates steric effects of the tert-butyl group on nucleophile access.
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. How does the tert-butyl ester group influence the compound’s solubility and bioavailability in medicinal chemistry applications?

  • Structure-Property Relationships :

  • LogP Analysis : The tert-butyl group increases hydrophobicity (calculated LogP ~2.8 vs. ~1.5 for methyl esters), reducing aqueous solubility but enhancing membrane permeability.
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes) show slower ester hydrolysis compared to methyl analogs, extending half-life (t₁/₂ > 120 min) .

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